Natriummethylsiliconat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

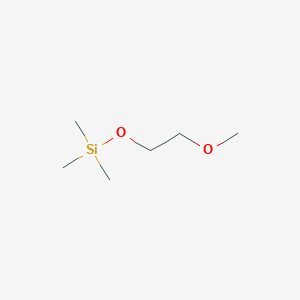

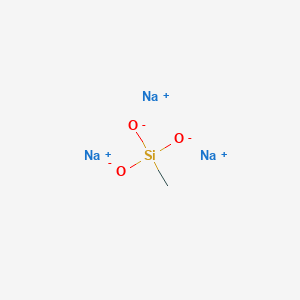

Sodium methylsilanetriolate is an organosilicon compound with the chemical formula CH5NaO3Si. It is a sodium salt of methylsilanetriol and is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form stable aqueous solutions and its reactivity with other chemical substances.

Wissenschaftliche Forschungsanwendungen

Sodium methylsilanetriolate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: Sodium methylsilanetriolate is used in the preparation of biocompatible materials and as a reagent in biochemical assays.

Industry: Sodium methylsilanetriolate is used in the production of coatings, adhesives, and sealants. It is also employed in the treatment of masonry surfaces to impart water repellency.

Wirkmechanismus

Target of Action

Sodium methylsilanetriolate, also known as Sodium methylsiliconate, is primarily used in the production of surface-modified particles or substrates . It serves as an intermediate in the production of other organic and inorganic chemicals . Its primary targets are a wide range of materials that it modifies on the surface .

Mode of Action

Sodium methylsilanetriolate interacts with its targets by modifying their surfaces . In coatings and paints, the substance is combined with water glass (potassium silicate), minerals, and other fillers . It develops its water-repellent properties by reaction with atmospheric carbon dioxide . The active substance formed from the silicone masonry water repellent is polymethyl silicic acid .

Pharmacokinetics

It’s known that the commercial form of a similar compound, potassium methylsilanetriolate, is a corrosive, non-flammable liquid (aqueous solution) with low volatility .

Result of Action

The result of Sodium methylsilanetriolate’s action is the creation of water-repellent treatments for external and internal masonry surfaces . It is consumed in use and it is expected that no residual unreacted material will be present in the final treated articles .

Action Environment

The action of Sodium methylsilanetriolate is influenced by environmental factors such as atmospheric carbon dioxide, which it reacts with to develop its water-repellent properties . The manufacturing of similar compounds like potassium methylsilanetriolate occurs under controlled conditions, with only very small releases to air and wastewater expected .

Biochemische Analyse

Biochemical Properties

Sodium methylsilanetriolate plays a significant role in biochemical reactions, particularly in the modification of surfaces and substrates. It interacts with various enzymes, proteins, and other biomolecules, primarily through silanol groups that can form hydrogen bonds and other interactions with biological molecules . These interactions can influence the activity of enzymes and proteins, potentially altering their function and stability. For example, sodium methylsilanetriolate can interact with hydroxyl groups on proteins, leading to changes in protein conformation and activity.

Cellular Effects

Sodium methylsilanetriolate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium methylsilanetriolate can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of sodium methylsilanetriolate involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, sodium methylsilanetriolate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium methylsilanetriolate can change over time due to its stability and degradation. Sodium methylsilanetriolate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that sodium methylsilanetriolate can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound.

Dosage Effects in Animal Models

The effects of sodium methylsilanetriolate can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of sodium methylsilanetriolate can lead to toxic or adverse effects, including cellular damage and apoptosis. These findings underscore the importance of carefully controlling the dosage when studying the effects of this compound in animal models.

Metabolic Pathways

Sodium methylsilanetriolate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of metabolic intermediates and end products . These interactions can have significant effects on cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, sodium methylsilanetriolate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and localization of sodium methylsilanetriolate, affecting its biochemical activity and function.

Subcellular Localization

Sodium methylsilanetriolate is localized within specific subcellular compartments, where it can exert its effects on cellular function. It can be directed to particular organelles or cellular regions through targeting signals and post-translational modifications . For example, sodium methylsilanetriolate may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate their activity. These localization patterns are crucial for understanding the specific cellular effects of sodium methylsilanetriolate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium methylsilanetriolate can be synthesized through the reaction of methylsilanetriol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where methylsilanetriol is dissolved in water and then reacted with a stoichiometric amount of sodium hydroxide. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating.

Industrial Production Methods: In industrial settings, sodium methylsilanetriolate is produced in large quantities using continuous flow reactors. The process involves the continuous addition of methylsilanetriol and sodium hydroxide into the reactor, where they react to form the desired product. The reaction mixture is then cooled, and the product is purified through filtration and evaporation to remove excess water and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium methylsilanetriolate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, sodium methylsilanetriolate can hydrolyze to form methylsilanetriol and sodium hydroxide.

Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.

Substitution: Sodium methylsilanetriolate can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Condensation: Catalysts such as acids or bases can be used to facilitate the reaction, and it is usually performed at elevated temperatures.

Substitution: Various electrophiles can be used as reagents, and the reaction conditions depend on the specific electrophile being used.

Major Products:

Hydrolysis: Methylsilanetriol and sodium hydroxide.

Condensation: Siloxane polymers.

Substitution: Depending on the electrophile, different organosilicon compounds can be formed.

Vergleich Mit ähnlichen Verbindungen

Sodium methylsilanetriolate is similar to other alkali metal silanolates, such as potassium methylsilanetriolate and lithium methylsilanetriolate. it is unique in its reactivity and stability in aqueous solutions. Compared to potassium methylsilanetriolate, sodium methylsilanetriolate has a higher solubility in water and forms more stable solutions. Other similar compounds include:

- Potassium methylsilanetriolate

- Lithium methylsilanetriolate

- Methylsilanetriol

These compounds share similar chemical properties but differ in their solubility, reactivity, and stability in various solvents.

Eigenschaften

CAS-Nummer |

16589-43-8 |

|---|---|

Molekularformel |

CH6NaO3Si |

Molekulargewicht |

117.13 g/mol |

IUPAC-Name |

sodium;dihydroxy-methyl-oxidosilane |

InChI |

InChI=1S/CH6O3Si.Na/c1-5(2,3)4;/h2-4H,1H3; |

InChI-Schlüssel |

FKNKOPQPFGPJBL-UHFFFAOYSA-N |

SMILES |

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C[Si](O)(O)O.[Na] |

Key on ui other cas no. |

31795-24-1 16589-43-8 |

Physikalische Beschreibung |

Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.